(2-Benzyl-1H-benzimidazol-1-yl)acetic acid

Lipophilicity ADME Medicinal Chemistry

Researchers risk SAR misinterpretation when substituting this 2-benzyl derivative with simpler benzimidazole-acetic acid congeners. The 2-benzyl group critically elevates LogP to 2.71 and shifts LogD to >0.8 at pH 5.5, fundamentally altering intracellular partitioning versus the unsubstituted core (LogD -0.92). This CAS-specific compound provides the exact patent scaffold for WO2006034418A2 CRTH2 antagonists and EP1663988A1 kinase inhibitors. - Conforms to Rule of Three (MW 266.3 Da, PSA 55.12 Ų) for fragment-based screening at 1 mM. - Carboxylic acid handle enables direct amide/ester elaboration for hit-to-lead libraries. - Consistent physicochemical signature ensures assay reproducibility across batches.

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
CAS No. 152342-26-2
Cat. No. B134292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Benzyl-1H-benzimidazol-1-yl)acetic acid
CAS152342-26-2
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=[N+](C3=CC=CC=C3N2)CC(=O)[O-]
InChIInChI=1S/C16H14N2O2/c19-16(20)11-18-14-9-5-4-8-13(14)17-15(18)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20)
InChIKeyYGQSPVGSEYRMNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility22.4 [ug/mL]

(2-Benzyl-1H-benzimidazol-1-yl)acetic Acid: Physicochemical Overview


(2-Benzyl-1H-benzimidazol-1-yl)acetic acid is a benzimidazole-acetic acid hybrid that incorporates a benzyl group at the 2-position of the benzimidazole core and a carboxylic acid moiety at the 1-position . This substitution pattern confers a distinct physicochemical signature—moderate lipophilicity (LogP ≈ 2.71), limited aqueous solubility (~322 mg/L at 25 °C), and four rotatable bonds—that differentiates it from simpler benzimidazole-1-acetic acid congeners [1][2]. The compound serves as a versatile building block in medicinal chemistry, particularly for constructing libraries of CRTH2 antagonists, aldose reductase inhibitors, and kinase-targeting probes [3][4][5].

· Privileged scaffold for CRTH2 antagonist, kinase inhibitor, and aldose reductase inhibitor libraries
· Conformational flexibility from 4 rotatable bonds supports SAR exploration
· Carboxylic acid handle enables straightforward fragment elaboration to amides or esters

Why (2-Benzyl-1H-benzimidazol-1-yl)acetic Acid Is Irreplaceable


Substituting (2-benzyl-1H-benzimidazol-1-yl)acetic acid with a simpler benzimidazole-1-acetic acid or a 2-alkyl/2-aryl analog fundamentally alters three critical molecular properties that govern target engagement and assay reproducibility. First, the 2-benzyl group elevates LogP by approximately 1.6 units relative to the unsubstituted core, shifting the compound’s partitioning behavior in cell-based assays and potentially changing membrane permeability [1]. Second, the pH-dependent distribution (LogD at pH 5.5) of the benzyl derivative is >0.8, whereas the parent benzimidazole-1-acetic acid exhibits a negative LogD (−0.92), meaning the two compounds will differentially accumulate in intracellular compartments . Third, the four rotatable bonds of the benzyl analog provide conformational flexibility that is absent in more rigid congeners, influencing ligand–protein docking poses and structure–activity relationship (SAR) trends [2]. Consequently, data generated with a generic benzimidazole acetic acid cannot be extrapolated to the 2-benzyl derivative without risking misinterpretation of potency, selectivity, or off-target profiles.

Attribute
2-Benzyl Compound
Unsubstituted Analog
Lipophilicity
Higher LogP; alters membrane partitioning
Lower LogP; different cellular permeability profile
Intracellular Distribution (LogD pH 5.5)
Neutral; may accumulate in acidic organelles
Ionized; predominantly cytosolic distribution
Conformational Flexibility
4 rotatable bonds; higher induced-fit potential
2 rotatable bonds; more rigid scaffold
These physicochemical differences may shift assay outcomes; data generated with the unsubstituted analog cannot be directly extrapolated without validation.

(2-Benzyl-1H-benzimidazol-1-yl)acetic Acid: Quantitative Differentiation


Lipophilicity and Membrane Partitioning

The presence of the 2-benzyl group increases lipophilicity by approximately 1.6 LogP units compared to the unsubstituted benzimidazole-1-acetic acid scaffold [1]. This change predicts enhanced passive diffusion across lipid bilayers and altered cellular distribution .

Lipophilicity Shift
Reported
ΔLogP +1.59
Supports membrane permeability assessment; need control for non-specific binding
Calculated; cross-study comparison
Lipophilicity ADME Medicinal Chemistry

LogD and Intracellular Accumulation

At physiological pH (5.5–7.4), the 2-benzyl derivative remains predominantly neutral (LogD > 0.8), whereas the parent benzimidazole-1-acetic acid is largely ionized (LogD = −0.92) . This disparity affects compound accumulation in acidic organelles (e.g., lysosomes) and cytosol [1].

LogD Difference
Reported
ΔLogD +1.75 (pH 5.5)
Supports intracellular accumulation assay interpretation; acidic organelle context
ACD/LogD calculation; pH 5.5
LogD Distribution coefficient Cell-based assays

Aqueous Solubility and Formulation Constraints

The 2-benzyl derivative exhibits moderate aqueous solubility (321.7 mg/L), approximately 20-fold lower than the unsubstituted benzimidazole-1-acetic acid (estimated solubility >6000 mg/L based on LogP) . This solubility window is sufficient for DMSO stock solutions but requires attention to buffer composition in aqueous assays [1].

Solubility Drop
Class-level
~20-fold lower
Requires DMSO co-solvent review; may limit aqueous formulation
WSKOW estimation; benchmark >6000 mg/L for parent
Solubility Formulation Assay development

Rotatable Bonds and Conformational Flexibility

With four rotatable bonds, (2-benzyl-1H-benzimidazol-1-yl)acetic acid adopts a greater number of low‑energy conformations than the rigid benzimidazole-1-acetic acid core (typically 2 rotatable bonds) [1]. Increased flexibility can enhance binding to proteins with induced‑fit pockets but also increases entropic penalties [2].

Rotatable Bonds
Class-level
+2 rotatable bonds
Increased conformational flexibility; may affect SAR and ligand efficiency
Standard molecular property calculation
Rotatable bonds Ligand efficiency Molecular flexibility

Polar Surface Area and Permeability

The topological polar surface area (TPSA) of (2-benzyl-1H-benzimidazol-1-yl)acetic acid is 55.12 Ų, placing it within the range considered favorable for blood‑brain barrier penetration (<70 Ų) while maintaining moderate solubility [1][2]. By comparison, more polar benzimidazole acetic acids (e.g., those bearing additional hydroxyl groups) exhibit PSA values >90 Ų, which may limit membrane crossing [3].

PSA Reduction
Reported
ΔPSA −35.25 Ų
Favorable for CNS permeability assessment; may support BBB penetration screening
TPSA 55.12 Ų vs. 90.37 Ų reference
Polar surface area Permeability Drug-likeness

Hydrogen Bond Donor/Acceptor Profile

The compound presents one hydrogen bond donor (carboxylic acid –OH) and four hydrogen bond acceptors (two benzimidazole nitrogen atoms and two carbonyl oxygen atoms) [1]. This pattern is conserved among many benzimidazole-1-acetic acid derivatives, but the specific spatial arrangement enforced by the 2-benzyl group may influence the directionality and strength of hydrogen bonds with biological targets [2].

H-Bond Profile
Class-level
+1 acceptor
May enhance kinase hinge-binding interactions; bidentate ligand context
1 donor / 4 acceptors vs. 1/3 baseline
Hydrogen bonding Molecular recognition Drug design

(2-Benzyl-1H-benzimidazol-1-yl)acetic Acid: Procurement Scenarios


CRTH2 Antagonist Scaffold Development

The 2-benzylbenzimidazole acetic acid core is explicitly claimed in patent WO2006034418A2 as a privileged scaffold for developing CRTH2 receptor antagonists [7]. The moderate lipophilicity (LogP 2.71) and four rotatable bonds provide a balance of membrane permeability and conformational adaptability, enabling systematic SAR exploration of the acetic acid moiety and the pendant benzyl ring . Procurement of this exact CAS number ensures consistency with the patent exemplars and facilitates rapid progression to lead optimization.

Kinase Inhibitor Library Building Block

EP1663988A1 describes benzyl-benzimidazolyl derivatives as inhibitors of receptor tyrosine kinases (TIE-2, VEGFR, PDGFR, FGFR, FLT/KDR) [7]. The (2-benzyl-1H-benzimidazol-1-yl)acetic acid intermediate can be functionalized at the carboxylic acid to generate amides, esters, or heterocycles, allowing parallel synthesis of focused kinase inhibitor libraries . Its PSA (55.12 Ų) and hydrogen-bonding capacity align with typical kinase hinge-binding motifs, making it a strategic starting material.

Aldose Reductase Inhibitor Development

Benzimidazole acetic acid derivatives are well-validated aldose reductase (ALR2) inhibitors; the [1,2,4]triazino[4,3-a]benzimidazole acetic acid series exhibited IC50 values as low as 0.36 μM [7]. While the parent (2-benzyl-1H-benzimidazol-1-yl)acetic acid itself is a simpler congener, it serves as a key intermediate for constructing more elaborate triazino-fused systems . The benzyl group at the 2-position is a critical determinant of ALR2 selectivity versus aldehyde reductase, as demonstrated by structure–activity studies [6].

Fragment-Based Screening

With a molecular weight of 266.3 Da, 4 rotatable bonds, and a PSA of 55.12 Ų, (2-benzyl-1H-benzimidazol-1-yl)acetic acid falls within the “Rule of Three” guidelines for fragment-based drug discovery [7]. Its moderate solubility (∼322 mg/L) and favorable LogD at pH 5.5 (0.83) make it suitable for fragment screening at concentrations up to 1 mM in aqueous buffer containing ≤5% DMSO . The carboxylic acid handle permits straightforward elaboration to amides or esters for hit‑to‑lead optimization.

Application
Selection Property
Validation Focus
CRTH2 antagonist scaffold synthesis
Patent-claimed core with balanced LogP and rotatable bonds
Receptor binding assays; systematic SAR of acetic acid and benzyl moieties
Kinase inhibitor library building block
Carboxylic acid handle for amide/ester diversification; PSA and H-bond profile align with kinase hinge motifs
Kinase panel screening; selectivity profiling
Aldose reductase (ALR2) inhibitor development
2-Benzyl group critical for ALR2 selectivity; supports triazino-fused elaboration
ALR2 vs aldehyde reductase selectivity assays; IC50 benchmarking
Fragment-based screening
MW 266 Da, PSA 55 Ų, solubility compatible with 1 mM screening (≤5% DMSO)
Biophysical binding assays (SPR, NMR); hit elaboration via carboxylic acid

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